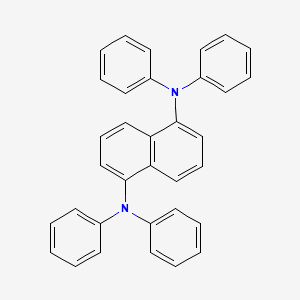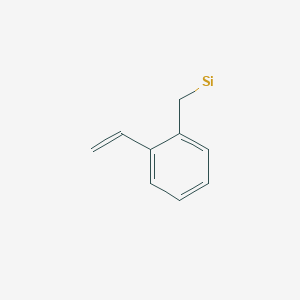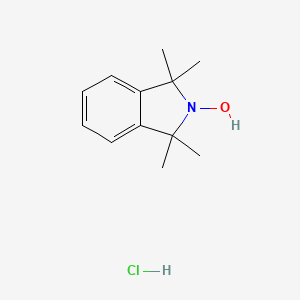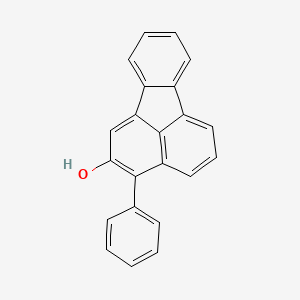
2-Fluoranthenol, 3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoranthenol, 3-phenyl- is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a fluoranthene ring system, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoranthenol, 3-phenyl- can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent from an aryl halide and magnesium in an anhydrous ether solvent. This Grignard reagent is then reacted with a suitable fluoranthene derivative to introduce the phenyl group at the desired position .
Industrial Production Methods: Industrial production of 2-Fluoranthenol, 3-phenyl- may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoranthenol, 3-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to hydroquinones can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted aromatic compounds depending on the electrophile used
Scientific Research Applications
2-Fluoranthenol, 3-phenyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoranthenol, 3-phenyl- involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic rings can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Naphthol: Contains a hydroxyl group attached to a naphthalene ring.
Biphenylol: Features two benzene rings connected by a single bond with a hydroxyl group on one of the rings.
Uniqueness: 2-Fluoranthenol, 3-phenyl- is unique due to its combination of a fluoranthene ring system with a phenyl group, providing distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other phenols or aromatic compounds may not be suitable .
Properties
CAS No. |
185419-72-1 |
|---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-phenylfluoranthen-2-ol |
InChI |
InChI=1S/C22H14O/c23-20-13-19-16-10-5-4-9-15(16)17-11-6-12-18(22(17)19)21(20)14-7-2-1-3-8-14/h1-13,23H |
InChI Key |
SQIJHMBZYRBROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C4=CC=CC=C4C5=CC=CC2=C53)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


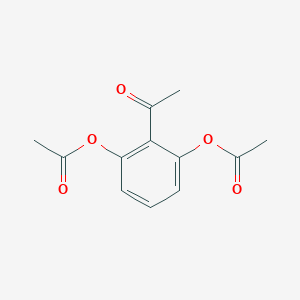
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
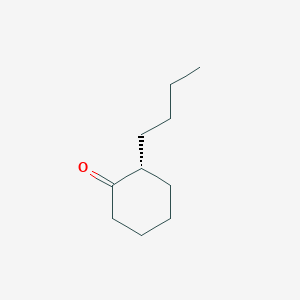
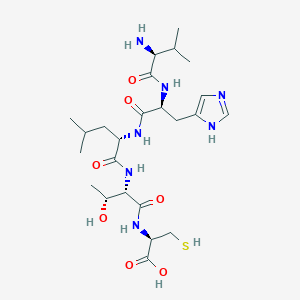



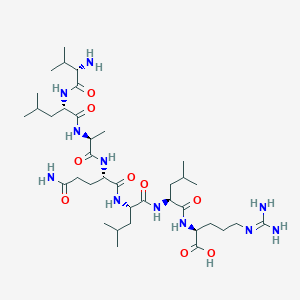


![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
